

Assessing the Carcinogenic Potential of Cinnamyl Anthranilate and Its Metabolites: A Comparative Guide

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Compound of Interest

Compound Name: Cinnamyl anthranilate

Cat. No.: B1236720

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Introduction

Cinnamyl anthranilate, a synthetic flavoring and fragrance agent, has been the subject of scrutiny regarding its carcinogenic potential. Understanding the risk it poses requires a comparative analysis of the parent compound and its primary metabolites, cinnamyl alcohol and anthranilic acid. This guide provides a comprehensive overview of the experimental data, offering a side-by-side comparison of their carcinogenic profiles. The data presented is crucial for researchers in the fields of toxicology, pharmacology, and drug development for informed risk assessment and the development of safer alternatives.

Comparative Carcinogenicity Data

The carcinogenic potential of **cinnamyl anthranilate** and its metabolites has been evaluated in long-term animal bioassays, primarily conducted by the National Toxicology Program (NTP). The following tables summarize the key findings from these studies.

Compound	Species	Sex	Route of Administration	Doses (ppm in feed)	Tumor Incidence (Liver)	Conclusion
Cinnamyl Anthranilate	Mouse	Male	Feed	0, 15,000, 30,000	Hepatocellular Adenoma or Carcinoma: Control: 10/50 (20%) Low Dose: 32/50 (64%) High Dose: 40/49 (82%)[1]	Carcinogenic[1][2]
	Mouse	Female	Feed	0, 15,000, 30,000	Hepatocellular Adenoma or Carcinoma: Control: 2/50 (4%) Low Dose: 22/50 (44%) High Dose: 36/50 (72%)[1]	Carcinogenic[1][2]
	Rat	Male	Feed	0, 15,000, 30,000	No significant increase in liver tumors.[1]	Not Carcinogenic for liver (see notes)

Rat	Female	Feed	0, 15,000, 30,000	No significant increase in liver tumors.[1]	Not Carcinogenic	
Anthranilic Acid	Mouse	Male	Feed	0, 25,000, 50,000	No significant increase in tumor incidence. [3][4]	Not Carcinogenic[3][4]
Mouse	Female	Feed	0, 25,000, 50,000	No significant increase in tumor incidence. [3][4]	Not Carcinogenic[3][4]	
Rat	Male	Feed	0, 15,000, 30,000	No significant increase in tumor incidence. [3][4]	Not Carcinogenic[3][4]	
Rat	Female	Feed	0, 15,000, 30,000	No significant increase in tumor incidence. [3][4]	Not Carcinogenic[3][4]	
Cinnamyl Alcohol	Mouse	-	-	-	No long-term carcinogenicity bioassay data	Data Deficient

equivalent
to NTP
studies is
available.

				No long-term carcinogenicity bioassay data equivalent to NTP studies is available. Short-term studies did not show carcinogenic effects.	
Rat	-	-	-		Data Deficient

Note: While **cinnamyl anthranilate** was not found to be carcinogenic in the liver of rats, there was a low incidence of acinar-cell adenomas or carcinomas of the pancreas and adenomas or adenocarcinomas of the renal cortex in male rats.[5]

Experimental Protocols

The methodologies employed in the key carcinogenicity bioassays are crucial for the interpretation of the results. The following sections detail the protocols for the NTP studies on **cinnamyl anthranilate** and anthranilic acid.

NTP Bioassay of Cinnamyl Anthranilate (TR-196)

- Test Substance: **Cinnamyl anthranilate** (CAS No. 87-29-6)[1][5]
- Animal Species: Fischer 344 rats and B6C3F1 mice.[1][5]
- Group Size: 50 animals of each sex per dose group and controls.[1][5]

- Administration Route: The test chemical was administered in the feed.[1][5]
- Dose Levels:
 - Rats and Mice: 0 (control), 15,000 ppm, and 30,000 ppm.[1][5]
- Duration of a Study: 103 weeks of continuous administration, followed by a 2-3 week observation period.[5]
- Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and then monthly. At the end of the study, all surviving animals were euthanized and subjected to a complete necropsy and histopathological examination of major tissues and organs.[1][5]

NCI Bioassay of Anthranilic Acid (TR-36)

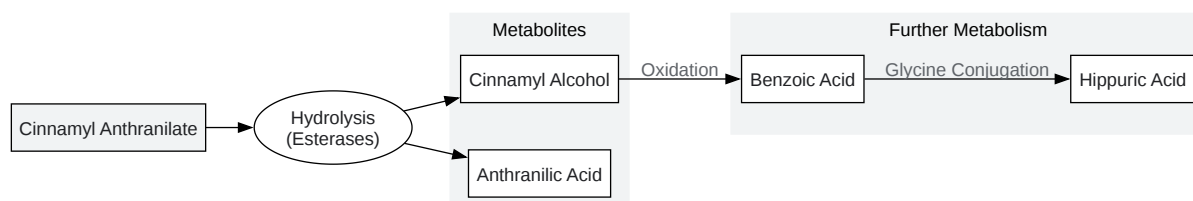
- Test Substance: Anthranilic acid (CAS No. 118-92-3)[3][4]
- Animal Species: Fischer 344 rats and B6C3F1 mice.[3][4]
- Group Size: 35 animals of each sex per dose group, with 15 matched controls of each sex. [4]
- Administration Route: The test chemical was administered in the feed.[3][4]
- Dose Levels:
 - Rats: 0 (control), 15,000 ppm, and 30,000 ppm.[4]
 - Mice: 0 (control), 25,000 ppm, and 50,000 ppm.[4]
- Duration of a Study: 78 weeks of administration, followed by a 26-27 week observation period.[4]
- Observations: Similar to the **cinnamyl anthranilate** bioassay, animals were regularly observed for clinical signs and changes in body weight. A comprehensive histopathological examination was performed on all animals at the end of the study.[3][4]

Mechanistic Insights and Signaling Pathways

The observed species-specific carcinogenicity of **cinnamyl anthranilate** has been linked to differences in its metabolism and subsequent cellular effects.

Metabolism of Cinnamyl Anthranilate

Cinnamyl anthranilate is primarily metabolized through hydrolysis into its constituent parts: cinnamyl alcohol and anthranilic acid. However, the rate and extent of this hydrolysis differ between species. In mice, at high doses, the hydrolysis pathway becomes saturated, leading to the systemic circulation of the intact **cinnamyl anthranilate** ester. In contrast, rats and humans appear to hydrolyze the ester more efficiently, even at high doses.



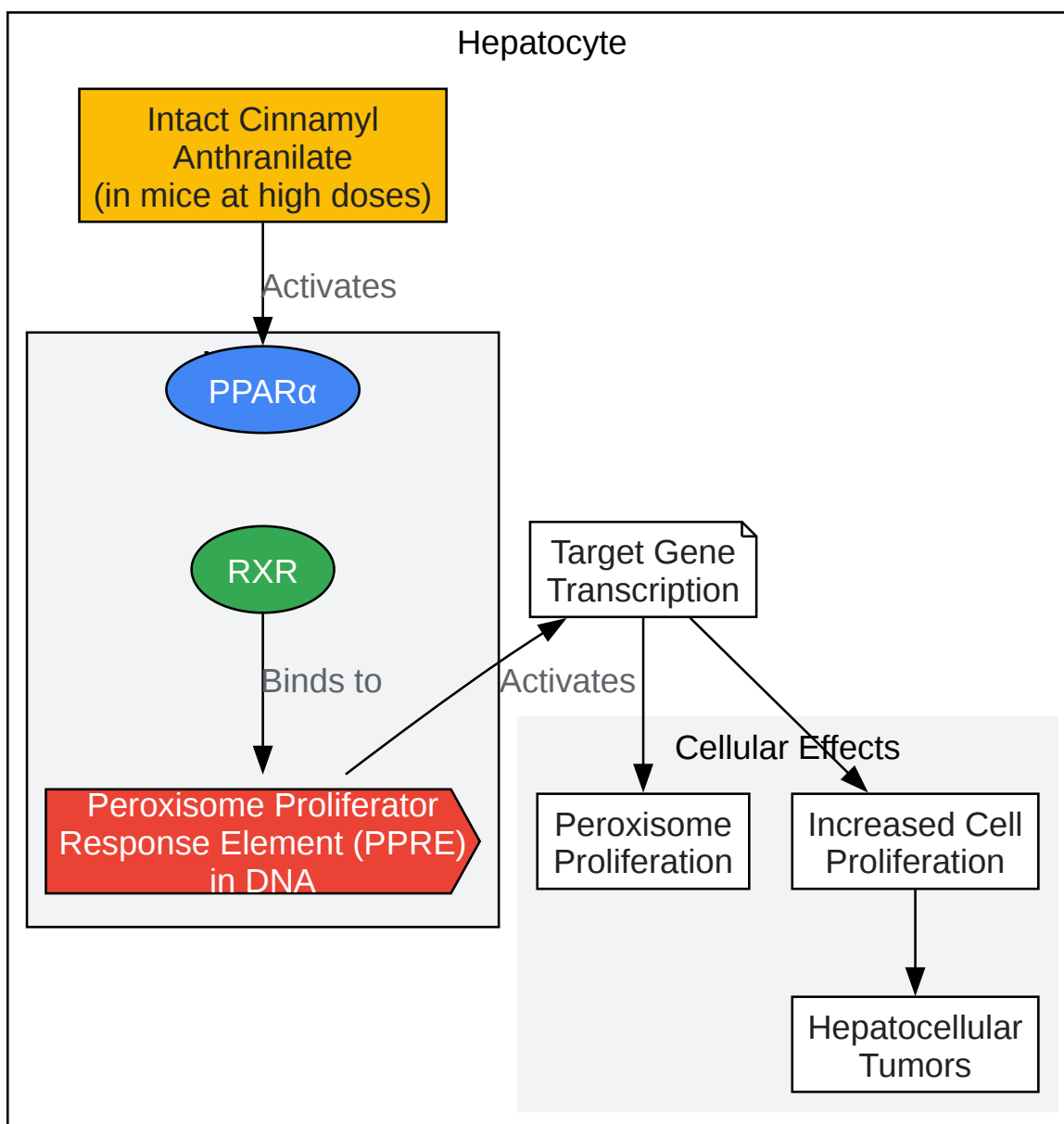
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Metabolism of **Cinnamyl Anthranilate**.

Peroxisome Proliferation and PPAR α Activation

The intact **cinnamyl anthranilate** ester has been shown to be a potent peroxisome proliferator in the livers of mice. This effect is not observed with its metabolites, cinnamyl alcohol and anthranilic acid. Peroxisome proliferators exert their effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and cell growth. The sustained activation of PPAR α in mouse liver is believed to be a key event in the development of hepatocellular tumors. The resistance of rats to **cinnamyl anthranilate**-induced liver tumors is consistent with

their efficient hydrolysis of the ester, preventing the accumulation of the PPAR α -activating parent compound.



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Proposed PPAR α Signaling Pathway for **Cinnamyl Anthranilate** Carcinogenicity in Mice.

Conclusion

The available evidence strongly indicates that **cinnamyl anthranilate** is a liver carcinogen in mice but not in rats. This species-specific effect is attributed to differences in metabolism, where the accumulation of the intact ester in mice leads to peroxisome proliferation via PPAR α activation. The primary metabolite, anthranilic acid, has been shown to be non-carcinogenic in both rats and mice. A significant data gap exists for the long-term carcinogenic potential of the other major metabolite, cinnamyl alcohol. While short-term studies and genotoxicity data do not suggest a carcinogenic concern, a definitive conclusion cannot be drawn without a comprehensive long-term bioassay.

For drug development and safety assessment, these findings underscore the importance of considering species-specific metabolism and the potential for non-genotoxic mechanisms of carcinogenesis. The data on **cinnamyl anthranilate** and its metabolites provide a valuable case study for the evaluation of structurally related compounds. Further research into the long-term effects of cinnamyl alcohol would be beneficial for a complete risk assessment.

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